(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an isothiazole ring, a pyrrolidine ring, and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the isothiazole ring, followed by the introduction of the pyrrolidine and piperazine rings through a series of condensation and substitution reactions. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-efficiency catalysts and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isothiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share structural similarities and are also studied for their biological activities.
Indole derivatives: Indole-based compounds have diverse biological activities and are used in various therapeutic applications.
Pyrrolidine derivatives: These compounds are widely used in medicinal chemistry due to their versatile biological activities.
Uniqueness
(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone is unique due to its combination of functional groups and the potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[4-amino-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-5-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-14-6-5-7-16(15(14)2)24-10-12-26(13-11-24)21(28)19-17(22)18(23-29-19)20(27)25-8-3-4-9-25/h5-7H,3-4,8-13,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASWZAINWUGAAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C(=O)N4CCCC4)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.